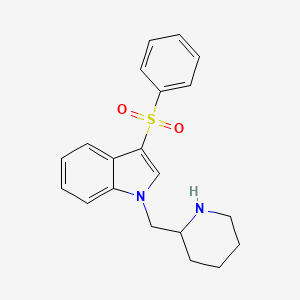![molecular formula C15H20O14 B12539289 2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) CAS No. 655233-66-2](/img/structure/B12539289.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) typically involves the reaction of propane-1,3-diol with a suitable tricarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ether linkages. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ether linkages and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 3,3’-[Propane-2,2-diylbis(sulfanediyl)]dipropionic acid
- 4,4’-[Isopropylidenediphenoxy]diphthalic anhydride
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) is unique due to its specific arrangement of carboxylic acid groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
655233-66-2 |
|---|---|
Molekularformel |
C15H20O14 |
Molekulargewicht |
424.31 g/mol |
IUPAC-Name |
2-[3-(1,2,3-tricarboxypropan-2-yloxy)propoxy]propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C15H20O14/c16-8(17)4-14(12(24)25,5-9(18)19)28-2-1-3-29-15(13(26)27,6-10(20)21)7-11(22)23/h1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
DJGZPFHCCLNBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(CC(=O)O)(CC(=O)O)C(=O)O)COC(CC(=O)O)(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


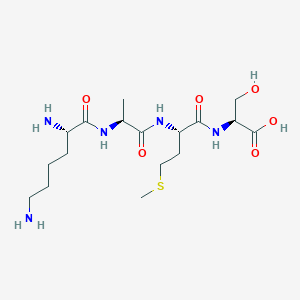
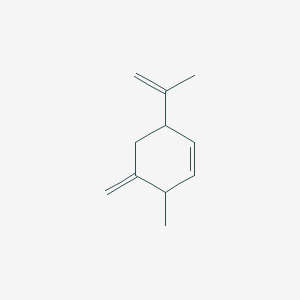
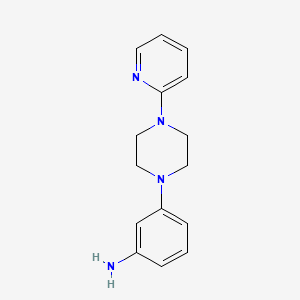

![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)

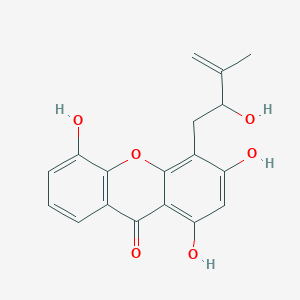
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
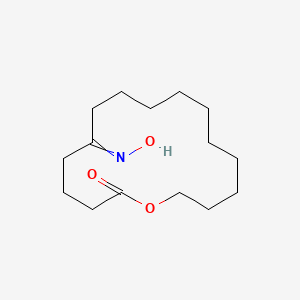


![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
